DDa-1

BTK degradation PROTAC DC50

Researchers facing CRBN-mediated resistance in targeted protein degradation need an orthogonal E3 ligase strategy. DDa-1 addresses this by recruiting DCAF1 instead of cereblon, enabling degradation of BTK, CSK, LIMK2, TEC, and TNK2 in systems where CRBN-based PROTACs fail. - DC50 (BTK): 90 nM with a 13.1-fold viability window (GI50 = 1.20 µM) - Active in isogenic cell lines with acquired CRBN resistance - Chemical proteomics-validated degradation signature at 5 µM

Molecular Formula C60H75Cl2IN12O3S
Molecular Weight 1242.2 g/mol
Cat. No. B12397398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDa-1
Molecular FormulaC60H75Cl2IN12O3S
Molecular Weight1242.2 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCC(CC2)OC3CCC(CC3)CCCCCCCC(=O)N4CCN(CC4)C5=CC6=C(C=C5)C(=NC(=N6)C7(CCCCC7)C8=CC=C(C=C8)Cl)NCCN)NC9=NC=C(S9)C(=O)NC1=C(C=CC=C1I)Cl
InChIInChI=1S/C60H75Cl2IN12O3S/c1-40-67-52(70-59-66-39-51(79-59)57(77)71-55-48(62)12-10-13-49(55)63)38-53(68-40)74-31-25-46(26-32-74)78-45-22-15-41(16-23-45)11-6-3-2-4-7-14-54(76)75-35-33-73(34-36-75)44-21-24-47-50(37-44)69-58(72-56(47)65-30-29-64)60(27-8-5-9-28-60)42-17-19-43(61)20-18-42/h10,12-13,17-21,24,37-39,41,45-46H,2-9,11,14-16,22-23,25-36,64H2,1H3,(H,71,77)(H,65,69,72)(H,66,67,68,70)
InChIKeyRVKOUOXJFGFSFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DDa-1: DCAF1-Recruiting Degrader


DDa-1 is a PROTAC (PROteolysis TArgeting Chimera) heterobifunctional degrader that recruits the E3 ubiquitin ligase adaptor protein DCAF1 to induce proteasome-mediated degradation of target kinases, including Bruton's tyrosine kinase (BTK) and multiple tyrosine kinases such as CSK, LIMK2, TEC, and TNK2 [1]. Unlike conventional cereblon (CRBN)-recruiting PROTACs, DDa-1 leverages a distinct E3 ligase machinery, offering an orthogonal degradation mechanism for overcoming CRBN-mediated resistance and expanding the druggable proteome [1]. The compound consists of a DCAF1-binding ligand (HY-149934) linked to a BTK/dasatinib-based warhead via a flexible linker [2].

Degrader Type
DCAF1-recruiting PROTAC heterobifunctional degrader
E3 Ligase Mechanism
Orthogonal to CRBN-based degraders; retains activity in CRBN-resistant models
Key Targets
BTK, CSK, LIMK2, TEC, TNK2 degradation research tool

DDa-1: DCAF1 vs. CRBN Selectivity


Substituting DDa-1 with a CRBN-recruiting PROTAC analog such as CDa-1 or other cereblon-based degraders is scientifically unjustified because the E3 ligase recruited fundamentally alters degradation efficiency, target selectivity, and resistance profile [1]. DDa-1 recruits DCAF1, an E3 ligase adaptor distinct from cereblon, enabling degradation of kinase targets that are poorly or not degraded by CRBN-based PROTACs. Critically, in cells with acquired resistance to CRBN-mediated degradation (e.g., via CRBN downregulation or mutation), DCAF1-based degraders retain full activity, providing an orthogonal therapeutic axis [1]. Head-to-head comparisons in isogenic cellular models demonstrate that DDa-1 achieves superior degradation depth and broader kinome coverage compared to its CRBN-recruiting counterpart CDa-1, as detailed in the quantitative evidence below [1].

DDa-1 (DCAF1-PROTAC)
CRBN-PROTAC analog (e.g., CDa-1)
Recruits DCAF1 E3 ligase adaptor; degradation efficiency and kinome selectivity profile specific to DCAF1
Cereblon-dependent degradation mechanism may not reproduce DCAF1-driven target engagement or degradation depth
Maintains degradation activity in cellular models with CRBN downregulation or mutation
Loss of degradation activity in CRBN-resistant contexts; orthogonal resistance axis not interchangeable

DDa-1 Comparative Evidence


BTK Degradation Potency (DC50)

DDa-1 induces potent degradation of BTK in TMD8 ABC-DLBCL cells with a DC50 of 90 nM (0.09 µM) [1]. In contrast, the parent kinase inhibitor dasatinib, which binds BTK but does not induce degradation, shows no measurable DC50 for protein degradation, instead requiring sustained target occupancy for inhibition. The CRBN-based control PROTAC CDa-1, which shares the identical dasatinib warhead and linker but recruits cereblon instead of DCAF1, serves as an internal comparator; at equivalent concentrations, CDa-1 exhibits markedly reduced degradation efficiency across multiple kinase targets [2].

BTK Degradation (DC50)
Head-to-head
DDa-1 90 nM DC50
Dasatinib No degradation
CDa-1 (CRBN-PROTAC): reduced degradation efficiency
Supports concentration-response study design
TMD8 cells, 24 h, n=3
BTK degradation PROTAC DC50

Proteomic Degradation Selectivity Profile

Global proteomic profiling of HEK293T cells treated with 5 µM DDa-1 for 6 hours, compared head-to-head against the DCAF1 binder control (compound 13) at the same concentration, revealed that DDa-1 selectively downregulates a distinct subset of tyrosine kinases [1]. The analysis identified significant degradation (q < 0.01, log2 fold change > 0.5) of CSK, LIMK2, TEC, and TNK2, while the DCAF1 binder alone showed no degradation of these targets [2]. This confirms that the degradation activity is conferred by the PROTAC's bifunctional design (DCAF1 recruitment plus kinase targeting) rather than by the DCAF1 ligand itself [2].

Proteomic Selectivity
Head-to-head
DDa-1 CSK, LIMK2, TEC, TNK2 degraded (q < 0.01)
Binder control No degradation of these kinases
HEK293T, 5 µM, 6 h, LC-MS/MS
Supports target-specific degradation interpretation
DCAF1 ligand alone does not induce degradation
proteomics degradation selectivity kinase profiling

Therapeutic Window Assessment

DDa-1 demonstrates a viability window (the ratio between growth inhibition potency and degradation potency) of 13.1 in TMD8 cells [1]. The GI50 for cell viability is 1.20 µM, while the DC50 for BTK degradation is 0.09 µM, indicating that BTK degradation occurs at concentrations approximately 13-fold lower than those required for overt cytotoxicity [2]. This separation between pharmacodynamic effect and antiproliferative outcome is a key differentiator from dasatinib, which lacks a degradative mechanism and relies on sustained target inhibition that often correlates more tightly with cytotoxicity [3].

Viability Window
Context-dependent
DDa-1 GI50/DC50 ratio 13.1 (1.20 µM / 0.09 µM)
Dasatinib No analogous degradation window
TMD8 cells, 24 h, viability by flow cytometry
Supports viability-window assay interpretation
Degradation observed at sub-cytotoxic concentrations
therapeutic window GI50 selectivity index

CRBN-Resistant Degradation Activity

A defining differentiation of DDa-1 is its retained degradation activity in cellular models with acquired resistance to CRBN-based PROTACs [1]. CRBN-recruiting degraders such as CDa-1 and clinically-used immunomodulatory drugs (lenalidomide, pomalidomide) lose efficacy when CRBN expression is downregulated or when CRBN mutations impair substrate recruitment [1]. DDa-1 circumvents this resistance mechanism entirely by recruiting DCAF1, an alternative E3 ligase adaptor that is not subject to the same resistance pathways [2]. While direct head-to-head DC50 comparisons in isogenic resistant vs. sensitive lines are not published for this specific compound, the class-level inference is strongly supported by the orthogonal E3 ligase mechanism demonstrated across multiple DCAF1-based PROTACs in the same study [1].

CRBN-Resistant Activity
Class-level
DDa-1 retains degradation activity in CRBN-low/resistant cellular models.
Inferred from orthogonal DCAF1 mechanism across degrader panel
Supports E3 ligase resistance research
Specific fold-change in resistant lines not reported for DDa-1
degrader resistance DCAF1 CRBN escape

DDa-1 Application Scenarios


CRBN-Independent Degradation Studies

DDa-1 is the preferred tool compound for studying E3 ligase plasticity and resistance mechanisms in targeted protein degradation. Its DCAF1-dependent mechanism provides an orthogonal axis to CRBN-based degraders, enabling head-to-head comparison studies in isogenic cell lines with engineered or acquired CRBN resistance [1]. The compound's retained activity where CRBN-PROTACs fail makes it essential for validating whether degradation of a target of interest is achievable via alternative E3 ligase recruitment [1].

Kinome Degradation Profiling

DDa-1 is uniquely suited for chemical proteomics studies aimed at mapping the degradable kinome via DCAF1 recruitment. The whole-proteome data (5 µM, 6 h) establish a baseline degradation signature (CSK, LIMK2, TEC, TNK2) that can be compared against CRBN-PROTAC signatures to identify E3 ligase-specific degradation susceptibilities [1][2]. This application is critical for target discovery programs seeking to expand the druggable proteome beyond CRBN-accessible targets.

Sub-Cytotoxic BTK Degradation

For BTK-focused research where distinguishing degradation from inhibition is essential, DDa-1 offers a 13.1-fold viability window that enables degradation studies at sub-cytotoxic concentrations (DC50 = 90 nM vs. GI50 = 1.20 µM) [1]. This property is particularly valuable for chronic dosing models, ex vivo tissue culture, and studies where dasatinib's concurrent cytotoxicity would confound interpretation of BTK-dependent signaling phenotypes [2].

DCAF1-PROTAC Development

DDa-1 serves as a validated positive control and structural template for medicinal chemistry programs aiming to develop novel DCAF1-based PROTACs. Its established degradation of multiple tyrosine kinases (BTK, CSK, LIMK2, TEC, TNK2) demonstrates the feasibility of hijacking DCAF1 for kinase degradation, providing a benchmark for optimizing linker length, warhead selection, and DCAF1 ligand modifications in new degrader designs [1].

Application
Selection Property
Validation Focus
E3 ligase plasticity and resistance studies
DCAF1-dependent degradation mechanism
Activity in CRBN-low/resistant cell models
Degradable kinome mapping
Proteome-wide degradation selectivity
E3 ligase-specific degradation signatures
BTK degradation vs. inhibition studies
Degradation–cytotoxicity separation window
Sub-cytotoxic concentration-response profiles
DCAF1-PROTAC development
Multi-kinase degradation benchmark
Degrader structure–activity relationship evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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